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molecular formula C12H16N2O2 B8782789 8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B8782789
M. Wt: 220.27 g/mol
InChI Key: ZVCPUHCJMBMVJA-UHFFFAOYSA-N
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Patent
US08680159B2

Procedure details

8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane was dissolved at 0° C. in ice-cooled concentrated HCl (6 ml) and stirred for 10 min. After monitoring by thin-layer chromatography, the reaction mixture was adjusted to pH 10-12 with 2 M NaOH and extracted with chloroform (3×100 ml). The combined organic phases were washed with sat. NaCl solution (in each case 50 ml), dried over sodium sulfate and concentrated under reduced pressure. The product so obtained was used in the next stage without being purified further.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:16][CH2:15][C:10]3(OCC[O:11]3)[CH2:9][CH2:8]2)=[CH:3][CH:2]=1.Cl.[OH-].[Na+]>>[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:16][CH2:15][C:10](=[O:11])[CH2:9][CH2:8]2)=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)N1CCC2(OCCO2)CC1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with sat. NaCl solution (in each case 50 ml),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product so obtained
CUSTOM
Type
CUSTOM
Details
without being purified further

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
N1=CC=C(C=C1)N1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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